molecular formula C37H36N2O2 B8222645 (4R,4'R,5S,5'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

(4R,4'R,5S,5'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B8222645
M. Wt: 540.7 g/mol
InChI Key: JNZPQMLXKMPYDX-WZJLIZBTSA-N
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Description

(4R,4’R,5S,5’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral compound featuring a cycloheptane core with two oxazole rings. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R,5S,5’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cycloheptane Core: The cycloheptane core can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Oxazole Rings: The oxazole rings are introduced via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Chiral Resolution: The final step often involves chiral resolution to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

    Catalysis: This compound can serve as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure products.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and potential therapeutic applications.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific chiral properties.

Industry

    Material Science: It can be used in the development of new materials with specific optical or mechanical properties.

Mechanism of Action

The mechanism by which (4R,4’R,5S,5’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chiral centers play a crucial role in these interactions, influencing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4’R,5S,5’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
  • (4R,4’R,5S,5’S)-2,2’-(Cyclooctane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Uniqueness

The uniqueness of (4R,4’R,5S,5’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its cycloheptane core, which imparts distinct steric and electronic properties compared to its cyclohexane and cyclooctane analogs. These differences can affect its reactivity, binding interactions, and overall utility in various applications.

Properties

IUPAC Name

(4R,5S)-2-[1-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O2/c1-2-16-26-37(25-15-1,35-38-31(27-17-7-3-8-18-27)33(40-35)29-21-11-5-12-22-29)36-39-32(28-19-9-4-10-20-28)34(41-36)30-23-13-6-14-24-30/h3-14,17-24,31-34H,1-2,15-16,25-26H2/t31-,32-,33+,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZPQMLXKMPYDX-WZJLIZBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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